molecular formula C15H22ClNO2 B1441704 1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride CAS No. 1220028-05-6

1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride

Cat. No.: B1441704
CAS No.: 1220028-05-6
M. Wt: 283.79 g/mol
InChI Key: CDQSPDZYFNRIMA-UHFFFAOYSA-N
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Description

1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is a chemical compound with the molecular formula C15H22ClNO2 and a molecular weight of 283.8 g/mol . This compound is known for its unique structure, which includes a piperidine ring, an ethoxy group, and a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the ethoxy and phenyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and ethoxy group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride, known for its diverse biological activities, has garnered attention in various fields including pharmacology and medicinal chemistry. This article explores its biochemical properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Piperidine Ring : A six-membered ring containing nitrogen that contributes to the compound's pharmacological properties.
  • Ethoxy Group : Enhances solubility and bioavailability.
  • Phenyl Ring : Provides stability and influences binding interactions with biological targets.

Its molecular formula is C15H22ClNO2C_{15}H_{22}ClNO_2, with a molecular weight of approximately 283.8 g/mol.

This compound exhibits significant interactions with various enzymes and receptors:

  • Estrogen Receptor Binding : The compound shows high affinity for human estrogen receptors α and β, with dissociation constants (Kd) of 0.041 nM and 0.157 nM, respectively. This interaction suggests potential applications in hormone-related therapies.
  • Cellular Effects : In vivo studies have demonstrated that this compound can reduce bone loss in ovariectomized rats, indicating its role in bone metabolism and potential use in osteoporosis treatment.

The biological activity of this compound is primarily mediated through:

  • Receptor Modulation : Binding to estrogen receptors leads to modulation of gene expression related to cell proliferation and apoptosis. This mechanism is crucial for its potential therapeutic effects in cancer and bone health.
  • Enzyme Interaction : It has been shown to interact with various enzymes, influencing metabolic pathways that are vital for cellular function.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

StudyFindings
Study on Estrogen Receptor Binding Demonstrated high binding affinity to ERα and ERβ, suggesting potential for hormone-related therapies.
Bone Metabolism Study Showed reduction in bone loss in ovariectomized rat models, indicating potential for osteoporosis treatment.
Anticancer Potential Preliminary studies suggest that compounds with similar structures exhibit cytotoxicity against cancer cell lines, warranting further investigation into their therapeutic applications .

Applications in Medicine

The compound's unique properties make it a candidate for various therapeutic applications:

  • Hormonal Therapies : Due to its affinity for estrogen receptors, it may be explored as a treatment for conditions influenced by estrogen levels, such as certain cancers and osteoporosis.
  • Drug Development : Its structure serves as a valuable scaffold for synthesizing new compounds aimed at targeting specific diseases .

Properties

IUPAC Name

1-[2-(2-piperidin-2-ylethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-12(17)14-7-2-3-8-15(14)18-11-9-13-6-4-5-10-16-13;/h2-3,7-8,13,16H,4-6,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQSPDZYFNRIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-05-6
Record name Ethanone, 1-[2-[2-(2-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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